Ir(ppy)2(acac)
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H24IrN2O2-2 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |
InChI Key |
IWZZBBJTIUYDPZ-NKZKMTPJSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Origin of Product |
United States |
Preparation Methods
Conventional Solution-Based Synthesis
Synthesis of the μ-Chloro-Bridged Dimer Intermediate
The synthesis of Ir(ppy)₂(acac) typically begins with the preparation of the cyclometalated iridium(III) μ-chloro-bridged dimer, [(ppy)₂Ir(μ-Cl)]₂. This intermediate is formed by refluxing iridium(III) chloride hydrate (IrCl₃·3H₂O) with two equivalents of 2-phenylpyridine (ppy) in a 3:1 mixture of 2-ethoxyethanol and water under inert conditions. The reaction proceeds via cyclometalation, where the ppy ligands coordinate to iridium, displacing chloride ions. The dimer precipitates as a yellow solid upon cooling and is purified via filtration and washing with hexane and diethyl ether.
Ligand Substitution with Acetylacetonate
The μ-chloro dimer undergoes ligand substitution with acetylacetone (Hacac) in the presence of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to yield Ir(ppy)₂(acac). This step is performed by refluxing the dimer with excess Hacac (2.0–2.5 equivalents) in 2-ethoxyethanol for 12–15 hours. The reaction mechanism involves displacement of the bridging chloride ligands by the bidentate acac⁻ anion, facilitated by the base. The crude product is purified via silica gel chromatography (eluent: dichloromethane) to isolate Ir(ppy)₂(acac) in 80–90% yield.
Key Characterization Data
Mechanochemical Synthesis
Solid-State Ligand Exchange
Recent advances in mechanochemistry have enabled the synthesis of iridium complexes via ball milling, circumventing the need for prolonged heating and solvent-intensive protocols. In a two-step process, the μ-chloro dimer [(ppy)₂Ir(μ-Cl)]₂ is first subjected to ligand exchange with ppy under mechanochemical conditions (Table 1). The reaction is conducted in a stainless-steel milling jar with a 5 mm ball, using 2-methoxyethanol as a liquid-assisted grinding (LAG) additive. Optimal conditions (Entry 8, Table 1) include 0.10 mL mg⁻¹ of 2-methoxyethanol, 10 minutes of milling at 135°C, and an 82% yield of the intermediate.
Table 1: Optimization of Mechanochemical Ligand Exchange (First Step)
| Entry | LAG Additive (mL mg⁻¹) | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3 | 0.20 | 30 | 100 | 72 |
| 6 | 0.20 | 10 | 135 | 80 |
| 8 | 0.10 | 10 | 135 | 82 |
Silver-Assisted acac Incorporation
The second step involves ligand substitution with acac⁻ in the presence of silver triflate (AgOTf) as a halide scavenger. Milling the intermediate with AgOTf (2.0 equivalents) and Hacac at 135°C for 60 minutes affords Ir(ppy)₂(acac) in 73% yield. This method reduces reaction times from 12–15 hours (conventional) to 1 hour, demonstrating the efficiency of solid-state synthesis.
Modified Ligand Approaches
Oligo(phenylene ethynylene)-Substituted acac Derivatives
To tailor the photophysical properties of Ir(ppy)₂(acac), oligo(phenylene ethynylene) (OPE) substituents have been introduced at the acac ligand’s C3 position (Figure 1). The synthesis involves Sonogashira coupling of ethynyl-triisopropylsilyl (TIPS)-protected precursors with 1-butyl-4-[(4′-iodophenyl)ethynyl]benzene, followed by deprotection and coordination to iridium. For example, the OPE3-substituted complex 14 is obtained in 32% yield after column chromatography.
Fluorinated ppy Ligands
Electron-withdrawing fluoro substituents on the ppy ligands alter the HOMO energy levels of Ir(ppy)₂(acac). Complexes such as Ir(F₂ppy)₂(acac) are synthesized by substituting ppy with 2-(4,6-difluorophenyl)pyridine during the initial cyclometalation step. These derivatives exhibit oxidation potentials shifted by +0.3 V compared to unsubstituted analogs, enhancing their stability in OLED applications.
Electrochemical Considerations
Cyclic voltammetry (CV) of Ir(ppy)₂(acac) reveals a quasi-reversible oxidation wave at E₁/₂ = 0.444 V vs. Ag/Ag⁺, corresponding to the Ir(III)/Ir(IV) redox couple. Chronocoulometry (CC) measurements estimate a diffusion coefficient (D₀) of 1.34 × 10⁻⁵ cm² s⁻¹, indicative of moderate charge transport in solution-processed films.
Comparative Analysis of Synthesis Methods
Table 2: Comparison of Ir(ppy)₂(acac) Preparation Methods
| Method | Reaction Time | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Conventional Solution | 12–15 h | 80–90 | High (NMR) | Industrial |
| Mechanochemical | 1 h | 73 | Moderate | Lab-scale |
| OPE-Modified | 24–48 h | 21–32 | High (HPLC) | Research |
The conventional method remains the gold standard for high-purity bulk synthesis, whereas mechanochemistry offers rapid, solvent-free alternatives for exploratory studies. Ligand-modified routes, though lower-yielding, enable precise tuning of optoelectronic properties.
Chemical Reactions Analysis
Types of Reactions
Ir(ppy)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Common Reagents and Conditions
Common reagents used in reactions involving Ir(ppy)2(acac) include oxidizing agents, bases, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can yield a variety of iridium complexes with different photophysical properties .
Scientific Research Applications
Ir(ppy)2(acac) has a wide range of applications in scientific research, including:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and brightness.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for applications in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of high-efficiency lighting and display technologies.
Mechanism of Action
The mechanism by which Ir(ppy)2(acac) exerts its effects is primarily through its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to the heavy atom effect of iridium. This leads to radiative decay from the triplet state, resulting in phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the compound’s electronic properties and emission characteristics .
Comparison with Similar Compounds
Dipole Orientation and Light Outcoupling
Ir(ppy)₂(acac) exhibits a preferentially horizontal transition dipole moment (anisotropy factor a = 0.23), contrasting with the isotropic orientation of homoleptic Ir(ppy)₃ (a = 0.31) . This horizontal alignment enhances light extraction efficiency, yielding a 21.7% EQE for Ir(ppy)₂(acac) compared to 18.3% for Ir(ppy)₃ . Similar horizontal orientations are observed in:
Table 1: Dipole Orientation and Efficiency of Iridium Complexes
| Compound | Anisotropy Factor (a) | EQE (%) | Emission Color |
|---|---|---|---|
| Ir(ppy)₂(acac) | 0.23 | 21.7 | Green |
| Ir(ppy)₃ | 0.31 | 18.3 | Green |
| Ir(MDQ)₂(acac) | 0.24 | - | Red |
| Ir(piq)₃ | 0.22 | - | Red |
Energy Transfer and Host-Guest Interactions
In multi-emissive layer OLEDs, Ir(ppy)₂(acac) acts as a green emitter with a T₁ (2.47 eV) lower than blue emitter FIrpic (2.65 eV), enabling efficient exciton energy transfer via Förster resonance . Thickness optimization (0.01–0.03 nm) balances green and blue emission intensities by controlling exciton migration . Comparable host-guest systems include:
Table 2: Triplet Energy Levels in OLED Emitters
| Compound | T₁ (eV) | Role in OLEDs |
|---|---|---|
| Ir(ppy)₂(acac) | 2.47 | Green emitter |
| FIrpic | 2.65 | Blue emitter |
| Ir(MDQ)₂(acac) | - | Red emitter |
Lifetime and Stability
Unmodified Ir(ppy)₂(acac) exhibits a photoluminescence lifetime of 0.69–32.8 μs. When functionalized with oligo(phenyleneethynylene) (OPE3) groups, lifetime extends to 625 μs via reversible electronic energy transfer (REET), making it suitable for oxygen sensing . In contrast, Ir(ppy)₃ shows aggregation-induced efficiency roll-off due to stronger intermolecular interactions .
Electrochemical Tuning
Replacing the acac ligand with dm-bpy in [Ir(ppy)₂(dm-bpy)]⁺ stabilizes the HOMO by 0.4 eV, shifting the LUMO to dm-bpy’s π* orbital and altering emission spectra . This modification reduces the LUMO energy to ~1.83 eV, enabling tunable emission for deep-green devices .
Q & A
Q. What are the primary experimental techniques for characterizing the photophysical properties of Ir(ppy)₂(acac)?
To assess photoluminescence (PL) and electroluminescence (EL), measure absorption/emission spectra (e.g., λmax, quantum yield) using spectrophotometry under controlled doping conditions (e.g., 10 wt% in TCTA:BPhen host) . Time-dependent density functional theory (TDDFT) calculations can predict ground/excited-state geometries and triplet-state energies (~2.4–2.6 eV), validated against experimental emission spectra . Internal quantum efficiency (IQE) is determined by comparing external quantum efficiency (EQE) with optical outcoupling factors, achieving near 100% IQE in optimized devices .
Q. How does the acac ligand influence the electronic structure of Ir(ppy)₂(acac)?
The acetylacetonate (acac) ligand acts as an ancillary ligand, modulating the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. DFT studies show that acac stabilizes the HOMO-LUMO gap, reducing nonradiative decay and enhancing phosphorescence efficiency. Comparative analyses with fac-Ir(ppy)₃ reveal altered spin-orbit coupling due to acac’s electron-withdrawing effects .
Q. What synthetic considerations ensure high phosphorescence yield in Ir(ppy)₂(acac)?
Key steps include:
- Purification via column chromatography to remove unreacted precursors.
- Doping into wide-bandgap hosts (e.g., TCTA:BPhen) to minimize aggregation-induced quenching.
- Annealing films to achieve uniform dispersion, critical for maximizing triplet exciton confinement .
Advanced Research Questions
Q. How do discrepancies arise between calculated and experimental emission spectra of Ir(ppy)₂(acac)?
Discrepancies often stem from approximations in computational models, such as neglecting vibronic coupling or solvent effects. For example, TDDFT calculations may overestimate emission wavelengths by ~20 nm compared to experimental data. Mitigation strategies include incorporating Franck-Condon progression analysis and solvent polarity corrections .
Q. What methodologies resolve contradictions in reported Förster radii for Ir(ppy)₂(acac)-based donor-acceptor systems?
Förster radii (R₀) vary with host-dopant interactions and dipole alignment. Use angle-resolved PL spectroscopy to measure transition dipole moments and validate R₀ via overlap integrals of donor emission and acceptor absorption spectra. For Ir(ppy)₂(acac), R₀ ranges from 2.8–3.2 nm depending on the acceptor’s S₁ energy .
Q. How does doping concentration affect the correlated color temperature (CCT) in Ir(ppy)₂(acac)-based white OLEDs?
At 5000 cd/m², increasing doping from 1% to 5% shifts CCT from 4500 K to 3000 K due to enhanced green emission dominance. Normalize EL spectra to the 540 nm peak to quantify intensity ratios between green and complementary emissions (e.g., red/blue) .
Q. What strategies optimize exciton confinement in Ir(ppy)₂(acac) devices?
Q. How do host materials impact the electrochemiluminescence (ECL) efficiency of Ir(ppy)₂(acac)?
Hosts with high dielectric constants (e.g., DMF) enhance co-reactant (e.g., NH₃) oxidation, generating NH₂• radicals that react with Ir(ppy)₂(acac)⁺ to form excited states. Optimize NH₃ concentration (1×10⁻⁷–1×10⁻³ M) and electrode potential to maximize ECL intensity .
Q. Why do some studies report lower external quantum efficiencies (EQE) despite high internal quantum efficiency (IQE)?
Optical losses from waveguide modes and substrate emission reduce EQE. Improve outcoupling via microlens arrays or nanostructured substrates. For Ir(ppy)₂(acac), theoretical IQE of 87% translates to ~19% EQE experimentally .
Q. How can computational models improve the design of Ir(ppy)₂(acac) derivatives for tailored emission?
Combine TDDFT with machine learning to predict ligand effects on emission wavelengths. For example, substituting acac with pic or bza ligands redshifts emission by 15–30 nm, validated via PL spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
